![molecular formula C18H20Cl2O3 B4999954 1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene](/img/structure/B4999954.png)
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene is an organic compound with the molecular formula C18H20Cl2O3. This compound is characterized by its complex structure, which includes multiple functional groups such as chlorides, methoxy, and methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1,5-dichloro-3-methylbenzene with 3-(2-methoxy-4-methylphenoxy)propyl bromide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy and methyl groups can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can lead to the formation of corresponding alcohols or ketones.
Scientific Research Applications
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,5-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-3-methylbenzene
- 1,5-dichloro-2-[3-(4-methylphenoxy)propoxy]-3-methylbenzene
- 1,5-dichloro-2-[3-(2-methylphenoxy)propoxy]-3-methylbenzene
Uniqueness
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene is unique due to the presence of both methoxy and methyl groups on the phenoxy moiety. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O3/c1-12-5-6-16(17(9-12)21-3)22-7-4-8-23-18-13(2)10-14(19)11-15(18)20/h5-6,9-11H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJPPSIQFPNQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2C)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
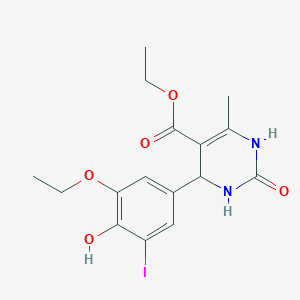
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999889.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4999890.png)
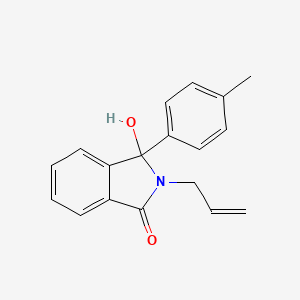
![1-(2-methylphenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B4999913.png)
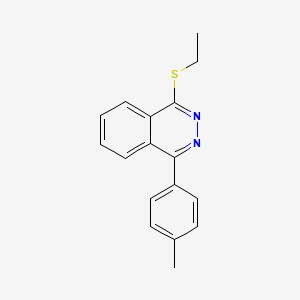
![methyl 1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999938.png)
![N,N'-bis[4-(acetylamino)phenyl]terephthalamide](/img/structure/B4999946.png)
![(5E)-5-{[5-(dimethylamino)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4999957.png)
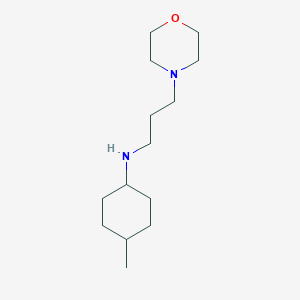
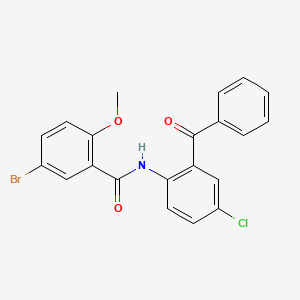
![2-[3-[[[1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol](/img/structure/B4999992.png)
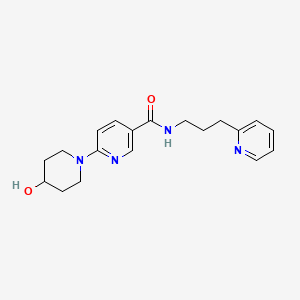
![9-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE](/img/structure/B4999999.png)
